molecular formula C20H24N2O2 B4603431 N-(3-methylbenzyl)-4-(morpholin-4-ylmethyl)benzamide

N-(3-methylbenzyl)-4-(morpholin-4-ylmethyl)benzamide

Cat. No.: B4603431
M. Wt: 324.4 g/mol
InChI Key: YHVZXBOLDPLNSW-UHFFFAOYSA-N
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Description

N-(3-methylbenzyl)-4-(morpholin-4-ylmethyl)benzamide: is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a benzamide core with a 3-methylbenzyl group and a morpholin-4-ylmethyl group attached to it. The unique structure of this compound allows it to participate in a variety of chemical reactions and makes it a valuable subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methylbenzyl)-4-(morpholin-4-ylmethyl)benzamide typically involves the following steps:

    Formation of the Benzamide Core: The initial step involves the reaction of 3-methylbenzylamine with 4-formylbenzoic acid to form the benzamide core.

    Introduction of the Morpholin-4-ylmethyl Group: The benzamide core is then reacted with morpholine in the presence of a suitable catalyst, such as a Lewis acid, to introduce the morpholin-4-ylmethyl group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Flow Reactors: These reactors are used to ensure efficient mixing and reaction of the starting materials.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-methylbenzyl)-4-(morpholin-4-ylmethyl)benzamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholin-4-ylmethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

N-(3-methylbenzyl)-4-(morpholin-4-ylmethyl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a biochemical probe to investigate cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-methylbenzyl)-4-(morpholin-4-ylmethyl)benzamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may bind to enzymes or receptors, modulating their activity.

    Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

N-(3-methylbenzyl)-4-(morpholin-4-ylmethyl)benzamide can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: N-(3-methylbenzyl)-4-(piperidin-4-ylmethyl)benzamide, N-(3-methylbenzyl)-4-(pyrrolidin-4-ylmethyl)benzamide.

    Uniqueness: The presence of the morpholin-4-ylmethyl group imparts unique chemical and biological properties, making it distinct from other similar compounds.

Properties

IUPAC Name

N-[(3-methylphenyl)methyl]-4-(morpholin-4-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O2/c1-16-3-2-4-18(13-16)14-21-20(23)19-7-5-17(6-8-19)15-22-9-11-24-12-10-22/h2-8,13H,9-12,14-15H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHVZXBOLDPLNSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CNC(=O)C2=CC=C(C=C2)CN3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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